4-(N-BOC-氨基)-1-丁基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

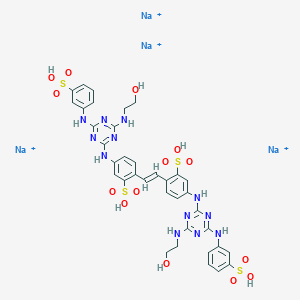

4-(N-Boc-amino)piperidine is a piperidone derivative . It is an organic building block that has been used in the synthesis of aminopiperidine antiviral chemokine (C-C motif) receptor 5 (CCR5) antagonists and antibacterial agents .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides has been reported .

Molecular Structure Analysis

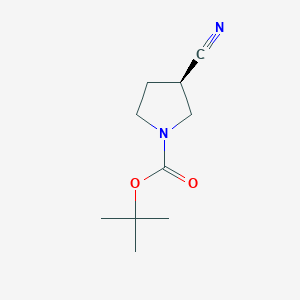

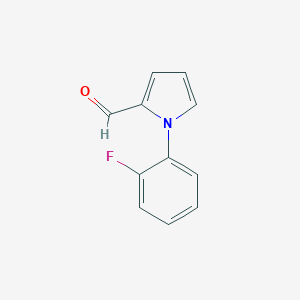

The molecular formula of 4-(N-Boc-amino)piperidine is C10H20N2O2 . The InChI key is CKXZPVPIDOJLLM-UHFFFAOYSA-N .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Reductive amination using cobalt-based nanoparticles for synthesis of amines has been reported .

Physical And Chemical Properties Analysis

The melting point of 4-(N-Boc-amino)piperidine is 162-166 °C (lit.) . The molecular weight is 200.28 g/mol .

科学研究应用

化学合成和药物化学

4-(N-BOC-氨基)-1-丁基哌啶作为哌啶的衍生物,在化学合成和药物化学中具有重要应用。BOC(叔丁氧羰基)基团是在化学反应中保护胺基的关键基团。在肽合成中,这种保护对于防止不必要的副反应至关重要,BOC基团通过保护胺基功能(Heydari et al., 2007)来防止不良副反应的发生。此外,4-(N-BOC-氨基)-1-丁基哌啶的多功能性体现在其在合成正交N-保护的3,4-氮杂环丙哌啶中的应用,这是一种具有重要生物活性潜力的化合物(Schramm et al., 2009)。

核磁共振在探测蛋白质结构中的应用

BOC保护氨基酸在核磁共振(NMR)光谱学领域中的另一个迷人应用是引入BOC保护氨基酸到肽中,可以在19F NMR中对其进行敏感检测,有助于研究蛋白质结构和动态。这在探针和药物化学中特别有用,了解肽的构象行为至关重要(Tressler & Zondlo, 2014)。

生物活性化合物的合成

将BOC保护氨基基团引入分子中对于合成各种生物活性化合物至关重要。例如,通过使用N-Boc-O-对甲苯磺酰羟胺进行亲电氨基化合成的末端叔丁氧羰基(Boc)保护的肼基酸,可作为修饰肽和生物活性杂环衍生物的中间体。这种方法展示了BOC保护化合物在合成具有生物学相关性的分子中的广泛适用性(Baburaj & Thambidurai, 2012)。

固相肽合成

BOC保护氨基酸的应用延伸到固相肽合成,这些化合物可以实现高效的肽组装和树脂上的环化,避免二肽环化合物形成等问题。这种应用在合成环肽和复杂的基于肽的结构中至关重要,突显了BOC保护化合物在合成化学中的多功能性(Bourne et al., 1999)。

作用机制

Target of Action

The primary target of 4-(N-BOC-Amino)-1-butylpiperidine is the chemokine (C-C motif) receptor 5 (CCR5) . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines .

Mode of Action

4-(N-BOC-Amino)-1-butylpiperidine interacts with its target, CCR5, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function . The compound’s interaction with CCR5 prevents the normal ligands from binding to the receptor, thereby blocking the downstream signaling pathways .

Biochemical Pathways

By acting as an antagonist to the CCR5 receptor, 4-(N-BOC-Amino)-1-butylpiperidine affects the chemokine signaling pathway . This pathway plays a crucial role in the immune response, particularly in the recruitment and activation of leukocytes (white blood cells) . By blocking this pathway, the compound can alter the immune response .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The primary result of 4-(N-BOC-Amino)-1-butylpiperidine’s action is the inhibition of the CCR5 receptor , which can lead to alterations in the immune response . Specifically, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . By blocking CCR5, the compound can prevent HIV from entering cells, thereby inhibiting the progression of the disease .

Action Environment

The action of 4-(N-BOC-Amino)-1-butylpiperidine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other molecules can affect its metabolism, as they may compete for the same metabolic enzymes . Finally, the compound’s stability can be affected by factors such as temperature and light .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-(1-butylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDPKDHGIYFONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610953 |

Source

|

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-BOC-Amino)-1-butylpiperidine | |

CAS RN |

1345471-82-0 |

Source

|

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)